Cas no 2172223-04-8 (4-bromo-2-formyl-1H-indole-3-carboxylic acid)

4-Bromo-2-formyl-1H-indole-3-carboxylic acid is a versatile heterocyclic compound featuring a bromo-substituted indole core with formyl and carboxylic acid functional groups. Its structural framework makes it a valuable intermediate in organic synthesis, particularly for constructing complex indole derivatives used in pharmaceuticals and agrochemicals. The bromo substituent enhances reactivity for cross-coupling reactions, while the formyl and carboxylic acid groups provide sites for further functionalization, enabling diverse derivatization pathways. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a scaffold for targeted modifications. High purity and well-defined reactivity ensure consistent performance in research and industrial applications.
4-bromo-2-formyl-1H-indole-3-carboxylic acid structure
2172223-04-8 structure
Product name:4-bromo-2-formyl-1H-indole-3-carboxylic acid
CAS No:2172223-04-8
MF:C10H6BrNO3
Molecular Weight:268.063541889191
CID:5853990
PubChem ID:165749709

4-bromo-2-formyl-1H-indole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-bromo-2-formyl-1H-indole-3-carboxylic acid
    • EN300-1608471
    • 2172223-04-8
    • インチ: 1S/C10H6BrNO3/c11-5-2-1-3-6-8(5)9(10(14)15)7(4-13)12-6/h1-4,12H,(H,14,15)
    • InChIKey: HAKHVEMBSHVXIW-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1C(C(=O)O)=C(C=O)N2

計算された属性

  • 精确分子量: 266.95311g/mol
  • 同位素质量: 266.95311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 284
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.2Ų
  • XLogP3: 2.1

4-bromo-2-formyl-1H-indole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1608471-0.5g
4-bromo-2-formyl-1H-indole-3-carboxylic acid
2172223-04-8
0.5g
$1111.0 2023-06-04
Enamine
EN300-1608471-1.0g
4-bromo-2-formyl-1H-indole-3-carboxylic acid
2172223-04-8
1g
$1157.0 2023-06-04
Enamine
EN300-1608471-0.05g
4-bromo-2-formyl-1H-indole-3-carboxylic acid
2172223-04-8
0.05g
$972.0 2023-06-04
Enamine
EN300-1608471-0.1g
4-bromo-2-formyl-1H-indole-3-carboxylic acid
2172223-04-8
0.1g
$1019.0 2023-06-04
Enamine
EN300-1608471-10.0g
4-bromo-2-formyl-1H-indole-3-carboxylic acid
2172223-04-8
10g
$4974.0 2023-06-04
Enamine
EN300-1608471-5.0g
4-bromo-2-formyl-1H-indole-3-carboxylic acid
2172223-04-8
5g
$3355.0 2023-06-04
Enamine
EN300-1608471-5000mg
4-bromo-2-formyl-1H-indole-3-carboxylic acid
2172223-04-8
5000mg
$3355.0 2023-09-23
Enamine
EN300-1608471-250mg
4-bromo-2-formyl-1H-indole-3-carboxylic acid
2172223-04-8
250mg
$1065.0 2023-09-23
Enamine
EN300-1608471-10000mg
4-bromo-2-formyl-1H-indole-3-carboxylic acid
2172223-04-8
10000mg
$4974.0 2023-09-23
Enamine
EN300-1608471-2.5g
4-bromo-2-formyl-1H-indole-3-carboxylic acid
2172223-04-8
2.5g
$2268.0 2023-06-04

4-bromo-2-formyl-1H-indole-3-carboxylic acid 関連文献

4-bromo-2-formyl-1H-indole-3-carboxylic acidに関する追加情報

Introduction to 4-bromo-2-formyl-1H-indole-3-carboxylic acid (CAS No. 2172223-04-8)

4-bromo-2-formyl-1H-indole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2172223-04-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic molecule features a bromine substituent at the 4-position, a formyl group at the 2-position, and a carboxylic acid moiety at the 3-position of the indole core. The unique structural attributes of this compound make it a valuable intermediate in synthetic chemistry and a promising candidate for drug discovery applications.

The indole scaffold is a privileged structure in medicinal chemistry, renowned for its biological activity and prevalence in natural products. Compounds derived from indole have demonstrated efficacy across a spectrum of therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The introduction of electron-withdrawing groups such as the formyl and carboxylic acid functionalities enhances the reactivity and potential pharmacological properties of the indole core, making 4-bromo-2-formyl-1H-indole-3-carboxylic acid particularly intriguing for medicinal chemists.

In recent years, there has been growing interest in indole derivatives as modulators of biological pathways associated with disease progression. Specifically, the brominated indoles have garnered attention due to their ability to interact with various target proteins and enzymes. The formyl group at the 2-position serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities. This flexibility has positioned 4-bromo-2-formyl-1H-indole-3-carboxylic acid as a key building block in the development of novel therapeutic agents.

One of the most compelling aspects of 4-bromo-2-formyl-1H-indole-3-carboxylic acid is its utility in constructing biologically active molecules through palladium-catalyzed cross-coupling reactions. The presence of both the bromine atom and the formyl group allows for sequential transformations that can introduce diverse substituents at strategic positions within the indole ring. These reactions are particularly valuable in drug discovery pipelines, where precise control over molecular structure is essential for optimizing potency and selectivity.

Recent advancements in synthetic methodologies have further highlighted the importance of 4-bromo-2-formyl-1H-indole-3-carboxylic acid as a synthetic intermediate. For instance, transition-metal-catalyzed C-H activation techniques have enabled direct functionalization of otherwise unreactive positions on the indole ring. This approach has streamlined the synthesis of complex indole derivatives, reducing both cost and environmental impact. Such innovations underscore the compound's relevance in modern synthetic chemistry.

The pharmaceutical industry has also recognized the potential of 4-bromo-2-formyl-1H-indole-3-carboxylic acid in addressing unmet medical needs. Researchers are exploring its derivatives as inhibitors of kinases and other enzymes implicated in cancer progression. Preclinical studies have demonstrated that certain analogs exhibit promising antitumor activity by disrupting critical signaling pathways. These findings have spurred further investigation into optimizing the compound's pharmacokinetic properties and exploring new therapeutic applications.

Beyond oncology, 4-bromo-2-formyl-1H-indole-3-carboxylic acid has shown promise in other therapeutic areas. For example, its derivatives have been investigated as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The indole core is known to interact with amyloid-beta plaques and other pathological markers associated with these conditions. By leveraging the reactivity of the formyl and carboxylic acid groups, researchers aim to develop molecules that can modulate disease progression and mitigate cognitive decline.

The synthesis of 4-bromo-2-formyl-1H-indole-3-carboxylic acid itself is an elegant demonstration of modern organic chemistry techniques. Traditional methods often rely on multi-step sequences involving harsh reagents or low yields. However, contemporary approaches employ catalytic systems that enhance efficiency while minimizing waste. These green chemistry principles align with global efforts to promote sustainable pharmaceutical manufacturing.

In conclusion, 4-bromo-2-formyl-1H-indole-3-carboxylic acid (CAS No. 2172223-04-8) represents a cornerstone in synthetic organic chemistry and drug discovery. Its unique structural features offer unparalleled opportunities for generating novel bioactive molecules with potential applications across multiple therapeutic domains. As research continues to uncover new synthetic strategies and pharmacological targets, this compound will undoubtedly remain at forefront of medicinal chemistry innovation.

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